Cas no 2097867-51-9 (N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide)

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene and pyridine core, functionalized with carbamoyl and methoxy groups. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural motifs, including the thiophene and pyridine rings, contribute to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity in target applications. The methoxy group may influence solubility and metabolic stability, while the carbamoyl moiety offers versatility for further derivatization. This compound is suitable for research in medicinal chemistry and drug discovery.
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide structure
2097867-51-9 structure
Product name:N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
CAS No:2097867-51-9
MF:C12H11N3O3S
MW:277.299041032791
CID:5474628
PubChem ID:126850388

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
    • 2097867-51-9
    • F5860-4894
    • AKOS032464968
    • Inchi: 1S/C12H11N3O3S/c1-18-12-7(3-2-4-14-12)11(17)15-9-6-19-5-8(9)10(13)16/h2-6H,1H3,(H2,13,16)(H,15,17)
    • InChI Key: WEHWOLJBUTZXAJ-UHFFFAOYSA-N
    • SMILES: S1C=C(C(N)=O)C(=C1)NC(C1=CC=CN=C1OC)=O

Computed Properties

  • Exact Mass: 277.05211239g/mol
  • Monoisotopic Mass: 277.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 1.1

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5860-4894-2mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
2mg
$59.0 2023-09-09
Life Chemicals
F5860-4894-15mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
15mg
$89.0 2023-09-09
Life Chemicals
F5860-4894-20mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
20mg
$99.0 2023-09-09
Life Chemicals
F5860-4894-5μmol
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
5μmol
$63.0 2023-09-09
Life Chemicals
F5860-4894-30mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
30mg
$119.0 2023-09-09
Life Chemicals
F5860-4894-2μmol
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
2μmol
$57.0 2023-09-09
Life Chemicals
F5860-4894-10mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
10mg
$79.0 2023-09-09
Life Chemicals
F5860-4894-25mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
25mg
$109.0 2023-09-09
Life Chemicals
F5860-4894-50mg
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
50mg
$160.0 2023-09-09
Life Chemicals
F5860-4894-20μmol
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
2097867-51-9
20μmol
$79.0 2023-09-09

Additional information on N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide

Professional Introduction to N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide (CAS No. 2097867-51-9)

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide (CAS No. 2097867-51-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a thiophene ring with a pyridine moiety, both of which are pivotal in the design of bioactive molecules. The presence of a carbamoyl group and a methoxy substituent further enhances its potential as a pharmacophore, making it a subject of extensive research for its therapeutic applications.

The compound's structure is derived from the fusion of two heterocyclic systems, thiophene and pyridine, which are well-documented for their role in modulating various biological pathways. The thiophene ring, in particular, is known for its structural stability and its ability to interact with biological targets in a manner that can lead to potent pharmacological effects. The pyridine component, on the other hand, is widely recognized for its role in enhancing binding affinity and metabolic stability in drug molecules.

In recent years, there has been a surge in research aimed at developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide stands out as a promising candidate due to its ability to engage with multiple biological targets simultaneously. This multitarget engagement capability is particularly valuable in the treatment of complex diseases where modulation of several pathways is required for an effective therapeutic response.

The carbamoyl group attached to the thiophene ring introduces a polar nature to the molecule, which can facilitate interactions with polar biological targets such as enzymes and receptors. This feature is crucial for designing molecules that can effectively penetrate biological membranes and reach their intended targets within the body. Additionally, the methoxy substituent on the pyridine ring contributes to the molecule's solubility and stability, making it more suitable for formulation into drugs that can be administered orally or through other non-invasive routes.

Recent studies have highlighted the potential of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide as an intermediate in the synthesis of more complex pharmacological agents. Researchers have been exploring its utility in creating novel inhibitors targeting various enzymes involved in metabolic pathways. For instance, preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management.

The interest in this compound has also extended to its potential application in oncology research. The unique structural features of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide make it an attractive scaffold for designing molecules that can interfere with cancer cell proliferation and survival mechanisms. By targeting specific kinases and signaling pathways that are dysregulated in cancer cells, this compound holds promise as a lead compound for further development into anticancer therapies.

In addition to its therapeutic potential, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been studied for its role in central nervous system (CNS) disorders. The ability of the compound to cross the blood-brain barrier is a critical factor in its potential application for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Research has indicated that derivatives of this compound may modulate neurotransmitter systems involved in these diseases, offering a new avenue for therapeutic intervention.

The synthesis of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.

The pharmacokinetic properties of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide are another area of active investigation. Understanding how the body processes this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preliminary pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical parameters for evaluating its suitability as a drug candidate.

In conclusion, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide(CAS No. 2097867-51-9) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and multifaceted biological activities make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in drug discovery and development efforts worldwide.

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